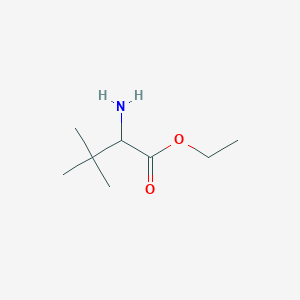

(S)-Ethyl 2-amino-3,3-dimethylbutanoate

Description

Historical Context and Emergence in Chiral Synthesis

The history of (S)-Ethyl 2-amino-3,3-dimethylbutanoate is intrinsically linked to the broader development and utilization of the "chiral pool," a collection of readily available, enantiomerically pure natural products used as starting materials for asymmetric synthesis. baranlab.orgnih.gov The parent amino acid, L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid), is a synthetic amino acid that gained prominence as a valuable chiral precursor due to its unique structural properties. nih.govtcichemicals.com

The emergence of this compound is a direct result of the need for chemically modified versions of L-tert-leucine that are suitable for specific synthetic applications, most notably peptide synthesis. sigmaaldrich.com The compound is most commonly prepared through the Fischer esterification of L-tert-leucine. This straightforward and well-established reaction involves treating the parent amino acid with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride, to convert the carboxylic acid functional group into an ethyl ester. This modification protects the C-terminus of the amino acid, a crucial step for its sequential addition to a growing peptide chain.

Significance as a Stereochemically Defined Chemical Entity

The significance of this compound lies in its identity as a stereochemically defined building block. In asymmetric synthesis, the primary goal is to control the three-dimensional arrangement of atoms in a target molecule, which is critical for its biological activity and material properties. This compound provides chemists with a rigid and predictable chiral scaffold.

The key to its utility is the combination of three structural features:

The (S)-Stereocenter: The absolute configuration at the alpha-carbon is fixed, allowing this specific chirality to be directly incorporated into a larger target molecule.

The Tert-Butyl Group: This bulky, sterically demanding group provides a powerful tool for directing the stereochemical outcome of subsequent reactions. It can block or direct the approach of reagents from a specific face of the molecule, leading to high levels of diastereoselectivity in bond-forming reactions. mdpi.com

Versatile Functional Groups: The primary amine (-NH2) and the ethyl ester (-COOEt) are reactive handles that can be readily modified. The amine group can form amides, imines, or be used in metal coordination, while the ester can be hydrolyzed back to a carboxylic acid or converted into other functional groups.

These features make this compound and its parent acid valuable precursors for creating chiral auxiliaries and ligands used in asymmetric catalysis. sigmaaldrich.com

| Property | Data |

|---|---|

| IUPAC Name | ethyl (2S)-2-amino-3,3-dimethylbutanoate |

| Synonyms | H-L-Tle-OEt, L-tert-Leucine ethyl ester |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Chirality | (S)-configuration |

Scope of Academic Research Focus on this compound

Academic research on this compound focuses on its application as a versatile intermediate in the synthesis of high-value, chiral molecules. Its utility spans several key areas of modern organic chemistry.

One of the most direct applications is in Solid-Phase Peptide Synthesis (SPPS) . In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The ethyl ester of the amino acid serves as a simple and effective protecting group for the carboxylic acid, preventing it from reacting out of turn. This allows the free amino group to form a peptide bond with the preceding residue. The use of non-natural amino acids like L-tert-leucine and its derivatives is crucial for creating peptidomimetics with enhanced stability, potency, and specific conformations. nih.gov

Furthermore, the parent compound L-tert-leucine, for which the ethyl ester is a direct precursor, is extensively used in the development of chiral ligands and catalysts . The bulky tert-butyl group is highly effective in creating a specific chiral environment around a metal center, which in turn can catalyze reactions to produce one enantiomer of a product in high excess. Research has shown the use of L-tert-leucine derivatives in synthesizing ligands for asymmetric reactions such as Henry reactions, acylations, and aldol (B89426) reactions. sigmaaldrich.comsigmaaldrich.com

The compound also serves as a key pharmaceutical intermediate . Optically pure amino acids are critical starting materials for many chiral drugs. L-tert-leucine is a known precursor for important active pharmaceutical ingredients (APIs), including antiviral agents like HIV protease inhibitors and certain anti-tumor compounds. mdpi.com this compound functions as a synthetically convenient form of this crucial building block for constructing these complex therapeutic agents.

| Research Area | Specific Application of the (S)-tert-Leucine Scaffold |

|---|---|

| Peptide Synthesis | Incorporation of a non-natural, sterically hindered residue into peptides and peptidomimetics. sigmaaldrich.com |

| Asymmetric Catalysis | Precursor for chiral phosphinooxazoline (PHOX) ligands and N-acetylthiazolidinethione auxiliaries. sigmaaldrich.comsigmaaldrich.com |

| Pharmaceutical Synthesis | Key chiral building block for antiviral (e.g., HIV protease inhibitors) and anti-cancer agents. mdpi.comresearchgate.net |

| Materials Science | Synthesis of chiral copper(II) coordination polymers for kinetic resolution of alcohols. sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl 2-amino-3,3-dimethylbutanoate |

InChI |

InChI=1S/C8H17NO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5,9H2,1-4H3 |

InChI Key |

DZYMZVGPERHWSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Ethyl 2 Amino 3,3 Dimethylbutanoate

Classical Stereoselective Synthesis of (S)-Ethyl 2-amino-3,3-dimethylbutanoate

Classical methods for stereoselective synthesis rely on the use of stoichiometric amounts of chiral reagents to control the stereochemical outcome of a reaction. These approaches are foundational in asymmetric synthesis and include diastereoselective strategies and the use of chiral auxiliaries.

Diastereoselective Approaches to this compound

Diastereoselective synthesis involves reacting a prochiral substrate with a chiral reagent to create a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods like chromatography or crystallization. A prominent strategy involves the use of chiral Schiff bases, particularly those complexed with transition metals like Ni(II).

For instance, a glycine-derived Schiff base complexed with Ni(II) and a chiral ligand can undergo diastereoselective alkylation. The chiral ligand, often derived from an amino acid like proline, creates a chiral environment around the metal center. This complex then reacts with a tert-butyl halide. The steric hindrance and electronic properties of the chiral complex direct the incoming alkyl group to a specific face of the prochiral glycine (B1666218) enolate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the Schiff base and the chiral ligand releases the desired amino acid, which can then be esterified to yield this compound. The efficiency of this approach is highly dependent on the structure of the chiral ligand. mdpi.com

Table 1: Representative Diastereoselective Alkylation for Amino Acid Synthesis

| Chiral Ligand Source | Alkylating Agent | Diastereomeric Ratio (dr) |

|---|---|---|

| (S)-Proline derivative | tert-butyl bromide | >95:5 |

| (R,R)-DPEN derivative | tert-butyl iodide | 90:10 |

Enantioselective Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a powerful and widely applied strategy for asymmetric synthesis. researchgate.net In this method, a chiral molecule (the auxiliary) is temporarily attached to a prochiral substrate. wikipedia.org This auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved and ideally recycled. sigmaaldrich.com

Evans' oxazolidinone auxiliaries, derived from readily available amino alcohols, are particularly effective. wikipedia.org The synthesis sequence typically involves:

Acylation: The chiral oxazolidinone is acylated with an appropriate acyl chloride to form an N-acyl oxazolidinone.

Enolate Formation: The N-acyl derivative is treated with a base, such as lithium diisopropylamide (LDA), to form a stereochemically defined (Z)-enolate. The chiral auxiliary blocks one face of the enolate.

Asymmetric Alkylation: The enolate is then reacted with an electrophile, such as a tert-butyl halide. The bulky auxiliary directs the electrophile to the less hindered face of the enolate, resulting in a highly diastereoselective alkylation.

Auxiliary Cleavage: The chiral auxiliary is removed, typically via hydrolysis or alcoholysis, to yield the enantiomerically enriched carboxylic acid or its ester.

This methodology allows for the reliable synthesis of the (S)-stereocenter found in L-tert-leucine with high stereocontrol. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Typical Diastereomeric Excess (de) | Cleavage Method |

|---|---|---|

| Evans' Oxazolidinones | >99% | LiOH/H₂O₂ |

| Oppolzer's Camphorsultam | >98% | LiAlH₄, Hydrolysis |

| Enders' SAMP/RAMP Hydrazones | >95% | Ozonolysis |

Catalytic Asymmetric Synthesis of this compound

Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov These methods are broadly divided into transition-metal catalysis and organocatalysis.

Transition-Metal Catalyzed Enantioselective Transformations

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis. nih.gov A key strategy for producing α-amino acids is the asymmetric hydrogenation of prochiral enamides or dehydroamino acid precursors. In this process, a precursor such as ethyl 2-acetamido-3,3-dimethylacrylate is hydrogenated in the presence of a chiral transition-metal catalyst.

Catalysts are typically complexes of rhodium or iridium with chiral phosphine (B1218219) ligands (e.g., DuPhos, DIPAMP). The chiral ligand coordinates to the metal center, creating an asymmetric environment that forces the substrate to bind in a specific orientation. The delivery of hydrogen then occurs preferentially to one face of the double bond, leading to the formation of one enantiomer in high excess. researchgate.net The reaction conditions, including solvent, pressure, and temperature, are optimized to maximize both conversion and enantioselectivity.

Organocatalytic Routes to this compound

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. For the synthesis of α-amino acids, phase-transfer catalysis is a particularly effective organocatalytic method.

In this approach, a glycine Schiff base ester (e.g., benzophenone (B1666685) imine of ethyl glycinate) is alkylated with a tert-butyl halide under biphasic conditions (aqueous and organic). A chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, facilitates the transfer of the enolate from the aqueous phase to the organic phase. The chiral environment provided by the catalyst ensures that the alkylation occurs enantioselectively. Subsequent hydrolysis of the imine yields the desired this compound with high enantiomeric excess.

Biocatalytic and Enzymatic Routes to this compound

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. chemicalbook.com Several enzymatic strategies have been developed for the synthesis of L-tert-leucine, which can then be chemically or enzymatically esterified.

A primary method is the reductive amination of the corresponding α-keto acid, trimethylpyruvic acid (TMP). chemicalbook.com This reaction is catalyzed by amino acid dehydrogenases, such as leucine (B10760876) dehydrogenase (LeuDH). frontiersin.org In the presence of a nicotinamide (B372718) cofactor (NADH or NADPH) and an ammonia (B1221849) source, LeuDH stereoselectively reduces the keto acid to the L-amino acid with excellent enantiopurity (>99% ee). frontiersin.org To make the process economically viable, an in-situ cofactor regeneration system is often employed. For instance, formate (B1220265) dehydrogenase (FDH) can be used to regenerate NADH from NAD+ using inexpensive sodium formate as a substrate. frontiersin.org

Another important enzymatic route is the asymmetric transamination of trimethylpyruvic acid. Transaminases (or aminotransferases), such as branched-chain aminotransferases (BCAT), catalyze the transfer of an amino group from a donor molecule (e.g., L-glutamate or L-aspartate) to the keto acid acceptor. nih.gov This process generates L-tert-leucine with high enantiomeric excess. The equilibrium of the reaction can be shifted towards product formation by using a coupled enzyme system to remove the keto-acid byproduct. nih.gov

Table 3: Comparison of Biocatalytic Methods for L-tert-Leucine Synthesis

| Enzyme System | Substrate | Amino Donor | Enantiomeric Excess (ee) | Key Advantages |

|---|---|---|---|---|

| Leucine Dehydrogenase (LeuDH) + FDH | Trimethylpyruvic acid | Ammonia | >99% | High selectivity, high conversion |

| Branched-Chain Aminotransferase (BCAT) | Trimethylpyruvic acid | L-Glutamate | >99% | Avoids use of gaseous ammonia |

Enzymatic Resolution Strategies for Precursors

Enzymatic kinetic resolution is a powerful strategy for obtaining enantiopure compounds from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically hydrolases like lipases or proteases, to preferentially catalyze a reaction on one enantiomer of a racemic precursor, allowing for the separation of the two.

In the context of this compound, this can be applied to a racemic mixture of ethyl 2-amino-3,3-dimethylbutanoate. A lipase (B570770), such as Candida antarctica lipase B (CALB), can be employed to selectively hydrolyze the (R)-enantiomer to its corresponding carboxylic acid, (R)-2-amino-3,3-dimethylbutanoic acid. The desired this compound remains unreacted and can be separated from the hydrolyzed (R)-acid with high enantiomeric excess (ee).

A similar strategy involves the selective acylation of a racemic amino ester. In a non-aqueous solvent, a lipase can catalyze the transfer of an acyl group (e.g., from vinyl acetate) specifically to the (S)-enantiomer, forming an N-acetylated product. The unreacted (R)-enantiomer can then be easily separated. The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity. Immobilized enzymes are frequently used in these processes to enhance stability and enable easy recovery and reuse, contributing to the economic feasibility of large-scale production. researchgate.net

Table 1: Comparison of Enzymatic Resolution Methods for Chiral Esters

| Enzyme | Precursor Type | Reaction | Selectivity | Key Advantage |

| Candida antarctica Lipase B (CALB) | Racemic β-hydroxy ester | Solvent-free acetylation | High ( >96% ee) | High productivity and reusability of immobilized enzyme. researchgate.net |

| Pig Liver Esterase (PLE) | Racemic β-hydroxy ester | Hydrolysis | Moderate | Effective for tertiary esters where other enzymes show low activity. researchgate.net |

| Mutated Phosphotriesterase (PTE) | Racemic phosphoramidate | Hydrolysis | High (92% yield of Sp-diastereomer) | High stability and retention of activity over multiple cycles. mdpi.com |

De Novo Enzymatic Synthesis of this compound

De novo enzymatic synthesis aims to create the chiral center directly from achiral or prochiral substrates, offering a more direct and often more efficient route than resolution. Recent advancements in enzyme engineering have led to the development of novel biocatalysts capable of reactions not found in nature.

One groundbreaking approach is the use of engineered nitrene transferases for the direct amination of C-H bonds. nih.govnih.gov Researchers have evolved enzymes, such as variants of cytochrome P450, to catalyze the enantioselective insertion of a nitrene group into the α-C-H bond of a simple ester like ethyl 3,3-dimethylbutanoate. nih.gov This reaction directly installs the amino group with high stereocontrol, producing the desired (S)-enantiomer. The process often utilizes whole-cell biocatalysts, which simplifies the procedure by providing the enzyme and necessary cofactors in a self-contained system. nih.gov

Another potential de novo strategy is asymmetric transamination. An engineered transaminase enzyme can be used to convert a prochiral keto ester, ethyl 2-oxo-3,3-dimethylbutanoate, into the corresponding α-amino ester. Using an inexpensive amino donor like isopropylamine, the enzyme facilitates the stereoselective transfer of the amino group to the ketone, yielding this compound with high enantiopurity.

Table 2: De Novo Enzymatic Approaches to α-Amino Ester Synthesis

| Enzymatic Method | Substrate Type | Transformation | Enantioselectivity |

| Nitrene Transferase Catalysis | Carboxylic Acid Ester | α-C-H Amination | High |

| Asymmetric Transamination | α-Keto Acid/Ester | Reductive Amination | Very Good to Excellent |

| Petasis Reaction | Organozinc Reagent, Amine, Glyoxylate (B1226380) | Three-component reaction | N/A (diastereoselective) |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Medium Approaches

A primary goal of green chemistry is to reduce the use of volatile organic compounds (VOCs) as solvents. For the synthesis of this compound, several strategies align with this principle.

Solvent-Free Reactions: As demonstrated in enzymatic resolutions, processes like enzyme-catalyzed acetylation can be performed without any solvent. researchgate.net The reactants themselves act as the reaction medium, which dramatically increases process throughput and simplifies product purification by eliminating the need for solvent removal. researchgate.net Some multicomponent reactions can also be conducted under solvent-free conditions, often promoted by microwave or infrared irradiation, which can shorten reaction times and improve yields. scielo.org.mx

Aqueous Medium Synthesis: Water is the ideal green solvent due to its abundance, non-toxicity, and non-flammability. The classic Fischer esterification of the parent amino acid, L-tert-leucine, with ethanol (B145695) can be performed using a strong acid catalyst, often in a system that may contain water. More advanced methods focus on performing enzymatic reactions in aqueous buffers, which is the natural environment for enzymes, thereby avoiding organic solvents entirely. organic-chemistry.org Research into prebiotic synthesis has shown that amino acid esters can form from amino acids and alcohols in aqueous environments, particularly under conditions of low pH and elevated temperatures, mimicking plausible early-Earth geothermal conditions. mdpi.com

Atom Economy and Sustainability Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product.

Atom Economy: Synthesis routes with high atom economy are inherently more sustainable as they generate less waste. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a complex product, ideally with no byproducts. scielo.org.mx For example, a three-component reaction involving an organozinc reagent, an amine, and ethyl glyoxylate can produce α-amino esters with excellent atom economy. organic-chemistry.org The de novo enzymatic C-H amination is also highly atom-economical, as it involves an addition reaction where all atoms of the amine source are, in principle, incorporated. nih.gov

An exploration of the chemical reactivity of this compound, a chiral building block derived from the non-proteinogenic amino acid L-tert-leucine, reveals a versatile scaffold for synthetic transformations. Both the primary amino group and the ethyl ester functionality offer distinct sites for derivatization, enabling the creation of a diverse array of molecules. This article focuses exclusively on the chemical transformations and derivatization strategies involving this compound, detailing reactions at both the amino and ester moieties.

Application of S Ethyl 2 Amino 3,3 Dimethylbutanoate As a Chiral Building Block in Complex Organic Synthesis

Synthesis of Chiral Amino Acids and Peptidomimetics Utilizing (S)-Ethyl 2-amino-3,3-dimethylbutanoate

The L-tert-leucine framework, provided by this compound, is a cornerstone for the asymmetric synthesis of other tailor-made amino acids. researchgate.net The significant steric hindrance from the tert-butyl group makes it an effective template for inducing asymmetry. researchgate.net Various enzymatic and chemical methods have been developed for the synthesis of L-tert-leucine and its derivatives, reflecting their high demand as chiral precursors. nih.govresearchgate.net

In the realm of peptide science, the incorporation of L-tert-leucine is a key strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties such as improved stability against enzymatic degradation. jmb.or.kr The bulky side chain of tert-leucine restricts the conformational freedom of the peptide backbone, which can enforce specific secondary structures like β-turns. nih.gov

A prominent example of its application is in the synthesis of the Hepatitis C virus (HCV) NS3 protease inhibitor, Boceprevir. nih.gov Boceprevir is a peptidomimetic drug where an (S)-tert-leucine residue serves as the P3 moiety, playing a crucial role in the molecule's interaction with the enzyme's active site. nih.gov The design of such peptidomimetics often involves incorporating unnatural amino acids to improve pharmacokinetic profiles, and the tert-leucine group is particularly effective at providing steric shielding and enhancing metabolic stability. mdpi.comnih.gov

Construction of Stereodefined Natural Product Scaffolds

While not a natural product itself, this compound is instrumental in constructing complex, stereodefined scaffolds that are often inspired by natural products or designed to interact with biological systems. The synthesis of key intermediates for drugs like Boceprevir showcases the construction of highly tailored, unnatural scaffolds.

One of the most complex fragments of Boceprevir is its P2 moiety, a (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate structure. nih.gov This rigid, bicyclic proline analogue is a stereodefined scaffold that locks the molecule into a specific conformation necessary for high-affinity binding to the HCV protease. nih.gov The development of efficient, multi-gram syntheses for this key intermediate highlights the advanced chemical strategies employed to build such unique three-dimensional structures. jmb.or.kr The methods developed include chemoenzymatic processes involving amine oxidase-catalyzed desymmetrization and diastereoselective constructions starting from readily available materials. jmb.or.krtcichemicals.comnsf.gov The successful synthesis of this scaffold is a testament to the ability to create novel, complex molecular architectures for targeted therapeutic applications.

Development of Chiral Ligands and Catalysts Derived from this compound

The inherent chirality and steric bulk of L-tert-leucine and its derivatives make them excellent starting materials for the synthesis of chiral ligands and catalysts for asymmetric synthesis. These ligands are crucial for controlling the stereochemical outcome of chemical reactions, enabling the production of single-enantiomer products.

L-tert-leucinol, the alcohol obtained from the reduction of this compound, is a key precursor for a class of ligands known as PHOX (phosphinooxazolines). google.commdpi.com Specifically, it is used to synthesize (S)-tert-butylPHOX and SimplePHOX ligands. researchgate.net These ligands, when complexed with metals like iridium, form highly effective catalysts for the asymmetric hydrogenation of olefins, producing chiral products with excellent enantioselectivity. mdpi.com

Other notable examples include:

Tridentate Schiff Base Ligands : Prepared from L-tert-leucine, these ligands form copper(II) complexes that catalyze asymmetric Henry (nitroaldol) reactions, yielding β-nitroalcohols with moderate to good enantiomeric excess (ee).

AmidPhos Ligands : L-tert-leucine-derived AmidPhos ligands, in combination with silver(I) salts, create catalytic systems for the asymmetric [3+2] cycloaddition of azomethine ylides, producing highly functionalized pyrrolidines in high yields and up to 98% ee.

N-Protected Amino Acid Ligands : N-protected tert-leucine derivatives have been employed as chiral ligands in transition-metal-catalyzed C-H functionalization reactions, demonstrating their versatility.

| Ligand Type | Metal | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| SimplePHOX | Iridium | Asymmetric Hydrogenation | Quantitative | High | mdpi.com |

| Tridentate Schiff Base | Copper(II) | Henry Reaction | Up to 76% | Up to 66% | |

| AmidPhos | Silver(I) | [3+2] Cycloaddition | Up to >99% | Up to 98% |

Role in the Asymmetric Synthesis of Advanced Intermediates

The primary application of this compound as a chiral building block is in the synthesis of advanced intermediates for the pharmaceutical industry. mdpi.com Its parent amino acid, L-tert-leucine, is a component of several drugs in development, particularly antiviral agents and oncology treatments. mdpi.com

The synthesis of Boceprevir is the most prominent example. nih.gov (S)-tert-leucine is not only a part of the final active pharmaceutical ingredient (API) but its derivatives are also used in the development of the synthetic route. nih.gov The unique steric properties of the tert-butyl group are often exploited to direct the stereochemical outcome of reactions, leading to the desired single-isomer pharmaceutical product. researchgate.net The demand for enantiomerically pure L-tert-leucine has driven the development of numerous efficient synthetic methods, including biocatalytic routes that provide the intermediate with high optical purity (>99% ee). researchgate.net

| Pharmaceutical | Therapeutic Area | Role of L-tert-Leucine Derivative | Reference |

|---|---|---|---|

| Boceprevir | Antiviral (Hepatitis C) | Incorporated as the P3 moiety in the final drug structure. | nih.gov |

| Various Protease Inhibitors | Antiviral (e.g., HIV) | Used as a building block to provide steric bulk and improve enzymatic resistance. | jmb.or.kr |

| Synthetic Cannabinoid Receptor Agonists (e.g., ADB-BUTINACA) | Research Compounds | Incorporated as the amino acid side-chain; structure-activity relationship studies show tert-leucinamide derivatives have high potency. | nih.gov |

Optically active amino acids are recognized as fundamental building blocks for preparing agrochemical target molecules. jmb.or.kr The incorporation of unnatural amino acids into peptides is a known strategy to create biologically active compounds with enhanced stability, a desirable trait for agrochemicals. jmb.or.kr While direct, large-scale application of this compound in commercial agrochemicals is not widely documented, its structural motifs are of significant interest.

Research has shown that certain amino acids and their derivatives can exhibit herbicidal or antifungal properties. nsf.gov For instance, studies on the herbicidal activity of amino acids have revealed that both the chemical structure and the stereochemistry can influence toxicity towards different plant species. Furthermore, the development of novel antifungal peptides is an active area of research, where non-natural amino acids could be incorporated to enhance efficacy and stability against environmental degradation. tcichemicals.comnsf.gov The tert-butyl group is a common feature in various active ingredients, valued for the specific steric profile it imparts. Therefore, L-tert-leucine and its esters represent a valuable platform for the discovery and development of new, stereochemically defined agrochemical scaffolds. jmb.or.kr

Computational and Theoretical Investigations of S Ethyl 2 Amino 3,3 Dimethylbutanoate

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of solvent or matrix effects. For a flexible molecule like (S)-Ethyl 2-amino-3,3-dimethylbutanoate, which possesses several rotatable single bonds, conformational analysis is the first step in any thorough theoretical study.

The process typically begins with a systematic or stochastic search of the conformational space to identify various stable geometries (local minima on the potential energy surface). This is often achieved by rotating the key dihedral angles, such as the C(O)-O, O-C(ethyl), N-Cα, and Cα-C(tert-butyl) bonds. The resulting geometries are then optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT), due to its favorable balance of accuracy and computational cost. Functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p) are standard for such tasks.

The relative energies of the optimized conformers are then calculated to determine the most stable structures and their expected population at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This data is illustrative and represents typical results from a DFT calculation.)

| Conformer | Dihedral Angle (N-Cα-C(O)-O) | Dihedral Angle (Cα-C(O)-O-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | -175.8° | 179.5° | 0.00 |

| 2 | 65.2° | 178.9° | 1.25 |

| 3 | -176.1° | -5.5° | 2.10 |

Once the lowest energy conformer is identified, its electronic structure can be analyzed in detail. Key properties derived from these calculations include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the nitrogen of the amino group and the carbonyl oxygen would be expected to be the most electron-rich sites.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can help explain conformational preferences.

Molecular Modeling and Docking Studies for Derivative Design

This compound, as an ester of the non-proteinogenic amino acid L-tert-leucine, is a valuable chiral building block in medicinal chemistry. Molecular modeling and docking are powerful in-silico tools used to design derivatives with enhanced biological activity.

The process involves:

Target Identification: A biologically relevant protein target (e.g., an enzyme or receptor) is chosen. For instance, derivatives of L-tert-leucine have been incorporated into inhibitors of proteases, where the bulky tert-butyl group can occupy a hydrophobic pocket.

Derivative Library Design: A virtual library of derivatives is created by modifying the parent structure of this compound. Modifications could include N-acylation, substitution on the ethyl group, or replacement of the ester with other functional groups like amides or ketones.

Molecular Docking: The designed derivatives are then "docked" into the active site of the target protein using software like AutoDock or GOLD. This process predicts the preferred binding orientation of the ligand and estimates its binding affinity, typically expressed as a docking score.

The results guide the selection of the most promising derivatives for chemical synthesis and biological testing. Key interactions, such as hydrogen bonds between the ligand's amino group and the protein, or hydrophobic interactions involving the tert-butyl group, are analyzed to rationalize the binding scores.

Table 2: Hypothetical Docking Results for Designed Derivatives Targeting a Protease Active Site (Note: This data is illustrative. Negative scores indicate more favorable binding.)

| Compound | Modification | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Parent | This compound | -5.8 | H-bond (NH2 to Asp102) |

| Deriv-01 | N-acetyl | -6.5 | H-bond (NH to Asp102), H-bond (C=O to Gly193) |

| Deriv-02 | Ester to N-propyl amide | -7.2 | H-bond (NH2 to Asp102), H-bond (amide NH to Ser195) |

Reaction Pathway Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. For this compound, a key reaction to study would be its synthesis via the Fischer esterification of L-tert-leucine with ethanol (B145695) under acidic conditions.

Using DFT, the entire reaction pathway can be mapped on a potential energy surface. This involves:

Identifying and optimizing the geometries of all reactants, intermediates, and products.

Locating the transition state (TS) structure for each step of the reaction. A TS is a first-order saddle point on the potential energy surface and is confirmed by the presence of a single imaginary frequency in a vibrational analysis.

Calculating the activation energy (the energy difference between the transition state and the reactants), which is the primary determinant of the reaction rate.

For the acid-catalyzed esterification, the mechanism would involve protonation of the carboxylic acid, nucleophilic attack by ethanol, proton transfer steps, and elimination of water. Computational analysis could confirm the rate-determining step and provide a quantitative measure of the reaction barriers.

Table 3: Hypothetical Calculated Activation Energies for Fischer Esterification of L-tert-leucine (Note: This data is illustrative and represents typical DFT results.)

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| 1 | Protonation of carbonyl oxygen | 5.2 |

| 2 | Nucleophilic attack by ethanol | 15.8 |

| 3 | Proton transfer | 8.1 |

Prediction of Spectroscopic Properties and Chiroptical Behavior

Theoretical calculations can accurately predict various spectroscopic properties, aiding in the structural characterization of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts. Calculated shifts are often scaled or referenced against a known standard (like Tetramethylsilane, TMS) to improve agreement with experimental data. This can be invaluable for assigning complex spectra or distinguishing between isomers.

Chiroptical Properties: Since the molecule has a stereocenter at the Cα position, it is chiral and will exhibit optical activity. Time-dependent DFT (TD-DFT) is the state-of-the-art method for predicting chiroptical properties:

Optical Rotation: The specific rotation can be calculated, which is a measure of the compound's ability to rotate plane-polarized light.

Electronic Circular Dichroism (ECD): The ECD spectrum, which measures the differential absorption of left and right circularly polarized light, can be simulated. Comparing the simulated spectrum with an experimental one is a powerful method for determining the absolute configuration of a chiral molecule. A positive Cotton effect at a certain wavelength in the calculated spectrum for the (S)-enantiomer would confirm its stereochemistry if the experimental spectrum matches.

Table 4: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) (Note: This data is illustrative. TMS is used as a reference.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 174.5 | 173.8 |

| Cα | 60.1 | 59.5 |

| C(tert-butyl) | 34.2 | 33.9 |

| CH3(tert-butyl) | 27.8 | 27.5 |

| O-CH2 | 61.5 | 60.9 |

Advanced Analytical Techniques for the Stereochemical Characterization of S Ethyl 2 Amino 3,3 Dimethylbutanoate and Its Derivatives

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for quantifying the enantiomeric purity of chiral compounds. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to their separation.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a widely adopted method for the enantioseparation of amino acids and their derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) (e.g., CHIRALCEL® OD) and amylose, are particularly effective. These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, resulting in different retention times.

Another effective class of CSPs for underivatized amino acids are zwitterionic ion-exchangers, like CHIRALPAK® ZWIX(+). These stationary phases are versatile and can separate a wide range of amino acids. The separation mechanism involves a combination of ion-exchange and hydrophobic interactions. The mobile phase composition, including the type of organic modifier, pH, and additives (e.g., diethylamine (B46881) and formic acid), plays a crucial role in optimizing the resolution and retention factors.

Table 1: Example HPLC Conditions for Chiral Separation of tert-Leucine

| Parameter | Value |

|---|---|

| Column | CHIRALPAK ZWIX(+) |

| Mobile Phase | MeOH/MeCN (50/50 v/v) containing 25 mM DEA and 50 mM FA |

| Retention Factor (k) | 2.14 |

| Separation Factor (α) | 1.57 |

| Resolution (Rs) | 4.20 |

| Elution Order | L-form < D-form |

Data based on the separation of the free amino acid, tert-Leucine. hplc.eu

Gas Chromatography (GC) on chiral columns is another powerful technique for determining enantiomeric excess, prized for its high resolution and sensitivity. For amino acid esters like ethyl 2-amino-3,3-dimethylbutanoate, direct analysis is often challenging due to their low volatility and high polarity. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound.

Common derivatization involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. For instance, the amino group can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting N-trifluoroacetyl-amino acid ester is significantly more volatile and suitable for GC analysis.

The separation is then performed on a capillary column coated with a chiral stationary phase, such as Chirasil-L-Val, which is a polysiloxane functionalized with the chiral amino acid L-valine. The differential interactions between the derivatized enantiomers and the chiral selector on the column lead to their separation, allowing for accurate quantification. researchgate.netnih.gov

Spectroscopic Methods for Stereochemical Assignment

While chromatography excels at determining the ratio of enantiomers, spectroscopic methods are indispensable for assigning the absolute configuration (i.e., distinguishing between the S and R forms).

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for stereochemical analysis. In a chiral molecule such as (S)-Ethyl 2-amino-3,3-dimethylbutanoate, the presence of the stereocenter at the α-carbon renders the local environment asymmetric. Consequently, protons that might appear chemically equivalent in an achiral molecule can become non-equivalent.

The two methylene (B1212753) protons (-O-CH₂-CH₃) of the ethyl ester group are a prime example. These protons are diastereotopic. masterorganicchemistry.com This is because substitution of one of them (e.g., with deuterium) would create a second chiral center, and the two possible products would be diastereomers. Diastereotopic protons have different chemical environments and therefore should, in principle, have different chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.comstackexchange.com

Instead of a simple quartet, the signal for these methylene protons is expected to be a more complex multiplet, often an "AB quartet," where each line is further split by the adjacent methyl group. The difference in chemical shift (Δδ) between diastereotopic protons can be small, and its observation may depend on the solvent, temperature, and the magnetic field strength of the NMR spectrometer. stackexchange.com The non-equivalence confirms the presence of a chiral center affecting the ethyl group.

Table 2: Representative ¹H NMR Chemical Shifts for L-tert-Leucine ethyl ester hydrochloride

| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| C(CH₃)₃ | ~1.0 | Singlet |

| OCH₂CH₃ | ~1.3 | Triplet |

| CH(NH₂) | ~3.8 | Singlet |

| OCH₂CH₃ | ~4.3 | Quartet |

Note: These are approximate values for the hydrochloride salt in a deuterated solvent; the methylene protons are theoretically diastereotopic. chemicalbook.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms around a chromophore. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other.

For an amino acid ester like this compound, the carboxylate or ester group acts as a chromophore. The sign of the Cotton effect (the characteristic peaks in a CD spectrum) is directly related to the absolute configuration of the α-carbon. By comparing the experimentally measured CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration can be unequivocally assigned. For example, in studies involving chiral recognition, the L- and D-enantiomers of amino acid esters complexed with a host molecule consistently produce mirror-image bisignate Cotton effects, demonstrating the power of CD in distinguishing enantiomers. researchgate.net

Optical rotation is the classical method for characterizing chiral compounds. It measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral substance. The direction (clockwise, dextrorotatory, +; or counter-clockwise, levorotatory, -) and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions (concentration, solvent, wavelength, temperature).

The specific rotation, [α], is a standardized value used for comparison. For this compound, which is derived from L-tert-leucine, a specific optical rotation value is expected. While the sign of rotation does not have a simple, direct correlation to the S/R configuration, it serves as a crucial identifier once established for a particular compound. The measurement is used as a quality control parameter to confirm the identity and approximate purity of the desired enantiomer.

Table 3: Specific Optical Rotation Values for L-tert-Leucine and a Related Ester

| Compound | Specific Rotation [α] | Conditions |

|---|---|---|

| L-tert-Leucine | -9.5° | c = 3 in H₂O at 20°C |

| L-Leucine ethyl ester hydrochloride | +18.0° (±1°) | c = 5% in ethanol (B145695) at 20°C |

Data for related compounds used for reference. sigmaaldrich.com

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. For chiral molecules like this compound, X-ray crystallography also confirms the absolute stereochemistry.

Detailed research into the crystal structures of N-protected (S)-tert-leucine allyl esters offers a valuable comparative analysis. Specifically, the structures of (S)-N-Boc-tert-leucine allyl ester and (S)-N-formyl-tert-leucine allyl ester have been determined, providing a basis for understanding the conformational preferences of tert-leucine derivatives.

In the case of (S)-N-Boc-tert-leucine allyl ester, the molecule crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules in the unit cell. The conformation is characterized by a nearly planar arrangement of the carbamate (B1207046) group, and the tert-butyl and allyl ester groups are positioned to minimize steric hindrance.

The crystallographic data for (S)-N-Boc-tert-leucine allyl ester is summarized in the table below:

| Parameter | Value |

| Chemical Formula | C₁₆H₂₉NO₄ |

| Formula Weight | 300.4 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 9.778(2) Å |

| b | 12.031(2) Å |

| c | 15.111(3) Å |

| V | 1775.8(6) ų |

| Z | 4 |

| D(calc) | 1.123 g/cm³ |

Data sourced from Müller, G., et al. (1995). Synthesis and crystal structure of enantiomerically pure tert-leucine allyl esters and of a tert-leucinol-palladium complex. Zeitschrift für Naturforschung B, 50(6), 915-922.

Similarly, the crystal structure of (S)-N-formyl-tert-leucine allyl ester has been determined. This compound crystallizes in the monoclinic space group P2₁, with two molecules in the unit cell. The formyl group, being smaller than the Boc group, allows for a different packing arrangement.

The crystallographic data for (S)-N-formyl-tert-leucine allyl ester is presented in the following table:

| Parameter | Value |

| Chemical Formula | C₁₂H₂₁NO₃ |

| Formula Weight | 227.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 6.223(1) Å |

| b | 10.875(2) Å |

| c | 10.231(2) Å |

| β | 98.63(2)° |

| V | 684.6(2) ų |

| Z | 2 |

| D(calc) | 1.102 g/cm³ |

Data sourced from Müller, G., et al. (1995). Synthesis and crystal structure of enantiomerically pure tert-leucine allyl esters and of a tert-leucinol-palladium complex. Zeitschrift für Naturforschung B, 50(6), 915-922.

Future Prospects and Emerging Research Avenues for S Ethyl 2 Amino 3,3 Dimethylbutanoate

Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The demand for enantiomerically pure amino acids and their derivatives, including (S)-Ethyl 2-amino-3,3-dimethylbutanoate, has driven the development of synthetic methods beyond traditional chemical routes. The future of its synthesis lies in methodologies that offer higher efficiency, greater selectivity, and improved sustainability profiles.

Biocatalytic and Chemoenzymatic Synthesis: Enzymatic methods are at the forefront of producing chiral amino acids with high optical purity under mild, environmentally friendly conditions. chemicalbook.com Research into enzymes like leucine (B10760876) dehydrogenase (LDH), transaminases, and proteases for the synthesis of the parent amino acid, L-tert-leucine, paves the way for novel production routes for its ethyl ester. researchgate.netnih.govfrontiersin.org

For instance, engineered E. coli cells co-expressing leucine dehydrogenase and formate (B1220265) dehydrogenase have been used for the highly selective biosynthesis of L-tert-leucine from trimethylpyruvic acid, achieving high yields and an enantiomeric excess (e.e.) of over 99.9%. frontiersin.org Similarly, branched-chain aminotransferases (BCAT) have been employed for the asymmetric synthesis of L-tert-leucine. nih.govresearchgate.net Kinetic resolution using enzymes like penicillin G acylase or proteases on racemic derivatives is another established method for isolating the desired L-enantiomer, which can then be esterified. researchgate.net These biocatalytic approaches are poised to be adapted for the direct enzymatic esterification of L-tert-leucine or the enantioselective amination of a keto-ester precursor, offering a greener and more efficient path to this compound.

| Enzyme Class | Precursor Example | Key Advantage |

| Leucine Dehydrogenase | Trimethylpyruvic acid | High yield and enantioselectivity (>99.9% e.e.) |

| Transaminases | Trimethylpyruvate | Asymmetric synthesis with amino donor |

| Proteases / Acylases | Racemic N-acetyl-tert-leucine esters | Kinetic resolution to isolate desired enantiomer |

Catalytic Asymmetric Synthesis: Dynamic kinetic resolution is another powerful emerging strategy. One such method involves using a chiral catalyst to resolve a racemic mixture of starting materials, providing a pathway to the desired chiral amino acid derivative in high yield and enantioselectivity. google.com The development of new chiral catalysts for large-scale, cost-effective synthesis remains an active area of research. mdpi.comnih.gov

Expansion of Applications in Enantioselective Catalysis and Asymmetric Synthesis

The unique steric hindrance provided by the tert-butyl group of L-tert-leucine and its derivatives makes it an excellent chiral auxiliary and a precursor for chiral ligands. chemicalbook.com The future in this area involves the design and application of novel catalysts derived from this compound for a wider range of asymmetric transformations.

Chiral Ligand Development: this compound is an ideal starting material for synthesizing new classes of chiral ligands. Its parent amino acid is already used to create chiral tridentate Schiff base ligands and phosphinooxazoline (PHOX) ligands. tubitak.gov.trsigmaaldrich.comsigmaaldrich.com These ligands, when complexed with metal ions like copper(II) or silver(I), have shown effectiveness in catalyzing reactions such as the asymmetric Henry reaction and [3+2] cycloadditions of azomethine ylides, yielding products with moderate to high enantiomeric excess. tubitak.gov.trorganic-chemistry.org Future work will likely focus on modifying the ester and amine functionalities of this compound to create libraries of ligands with fine-tuned electronic and steric properties, potentially leading to higher selectivity in a broader array of reactions.

| Ligand Type Derived from L-tert-leucine | Metal Catalyst | Asymmetric Reaction Catalyzed |

| Tridentate Schiff Base | Copper(II) | Henry (Nitroaldol) Reaction |

| AmidPhos | Silver(I) | [3+2] Cycloaddition |

| Phosphinooxazoline (PHOX) | Copper(II) | Kinetic Resolution by Acylation |

Asymmetric Michael Additions: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) are used in asymmetric Michael additions to create complex amino acids. nih.gov By analogy, new chiral nucleophilic equivalents derived from this compound could be developed. These reagents could participate in Michael addition reactions to synthesize novel, sterically hindered, and enantiomerically pure glutamates and other complex amino acid derivatives. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing and automated synthesis offers significant advantages in terms of safety, reproducibility, scalability, and speed. nih.govflinders.edu.au Integrating the synthesis and application of this compound into these modern platforms is a key future direction.

Continuous Flow Synthesis: Continuous flow chemistry has proven beneficial for catalytic enantioselective transformations, including the synthesis of chiral intermediates for pharmaceuticals. nih.govrsc.org The synthesis of amino acid esters can be achieved using flow reactors, such as lipase-catalyzed Michael additions to produce β-amino acid esters. mdpi.com Applying this technology to the synthesis of this compound could allow for better control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purity. mdpi.comnih.gov Furthermore, multi-step syntheses involving this compound as a reactant could be telescoped into a single, uninterrupted flow process, reducing waste and manual handling. flinders.edu.au

Automated Synthesis Platforms: Computer-assisted automated synthesis systems are capable of preparing and isolating numerous derivatives of a target compound with minimal human intervention. nih.gov Such platforms have been successfully used to synthesize libraries of N-(carboxyalkyl)amino-acid tert-butyl ester derivatives. nih.gov An automated platform could be employed to react this compound with a wide array of reagents to rapidly generate novel chiral ligands or complex molecules. This high-throughput approach would accelerate the discovery of new applications for this versatile building block.

Exploration of its Utility in Materials Science and Polymer Chemistry

The unique chemical structure of amino acids and their esters makes them valuable monomers for the synthesis of functional and biodegradable polymers. nih.gov The incorporation of this compound into polymers is an emerging field with potential applications in biomedicine and materials science.

Biodegradable Poly(ester amide)s (PEAs): PEAs are a class of polymers that combine the beneficial properties of polyesters (flexibility, degradability) and polyamides (good thermomechanical properties). acs.org Those based on α-amino acids are particularly promising for biomedical applications due to their biocompatibility and potential for functionalization. acs.orgrsc.org this compound can serve as a monomer in the polycondensation synthesis of novel PEAs. The bulky tert-butyl side chain is expected to impart specific properties to the resulting polymer, such as:

Increased Hydrophobicity: Affecting water uptake and degradation rates.

Modified Thermal Properties: Influencing the glass transition temperature and melting point.

Unique Mechanical Strength: Potentially enhancing the material's rigidity.

These tailored PEAs could be investigated for use in advanced applications like drug delivery systems, tissue engineering scaffolds, and additive manufacturing (3D printing) of medical implants. acs.org

Functional Polymers and Surfaces: Amino esters are used to create other polymer architectures, such as amphiphilic hyperbranched polymers capable of self-assembling into micelles. taylorandfrancis.com The amine and ester groups of this compound offer reactive sites for grafting onto surfaces or incorporation into complex polymer structures, creating materials with specific functionalities for separations, catalysis, or biomaterial interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.